molecular formula C11H10N2O2 B1341980 2-(1-methyl-1H-imidazol-2-yl)benzoic acid CAS No. 915922-05-3

2-(1-methyl-1H-imidazol-2-yl)benzoic acid

Cat. No.: B1341980
CAS No.: 915922-05-3
M. Wt: 202.21 g/mol
InChI Key: WWLQWPGPXBFVTN-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1-methyl-1H-imidazol-2-yl group

Mechanism of Action

Target of Action

Imidazole derivatives, which include 2-(1-methyl-1h-imidazol-2-yl)benzoic acid, have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of non-covalent interactions such as hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Given the broad range of activities reported for imidazole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

The polar nature of the imidazole ring suggests that the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Based on the reported activities of imidazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels . These could potentially include modulation of enzyme activity, alteration of receptor signaling, disruption of cell proliferation, and induction of cell death among others .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other molecules or ions, and the temperature . For example, the imidazole ring is amphoteric in nature, showing both acidic and basic properties, which suggests that the activity of the compound could be affected by changes in pH .

Biochemical Analysis

Biochemical Properties

2-(1-methyl-1H-imidazol-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The imidazole ring in the compound is known for its ability to coordinate with metal ions, which is crucial in enzyme catalysis. For instance, it can interact with metalloenzymes, influencing their catalytic activity. Additionally, the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, this compound can alter gene expression by interacting with transcription factors or modifying chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and distributed to organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. Understanding its subcellular localization helps in elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-imidazol-2-yl)benzoic acid typically involves the condensation of 1-methylimidazole with a suitable benzoic acid derivative. One common method is the reaction of 1-methylimidazole with 2-bromobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of 2-(1-methyl-1H-imidazol-2-yl)benzyl alcohol.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-imidazol-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in metal coordination complexes.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 2-(1H-imidazol-1-yl)benzoic acid
  • 2-(1H-imidazol-2-yl)benzoic acid
  • 2-(1-methyl-1H-imidazol-1-yl)benzoic acid

Comparison: 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacological activities and binding affinities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLQWPGPXBFVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593387
Record name 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-05-3
Record name 2-(1-Methyl-1H-imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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